boranyl CAS No. 718642-00-3](/img/structure/B15160523.png)
[(3-Chloro-5-fluorophenyl)ethynyl](hydroxy)boranyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-5-fluorophenyl)ethynylboranyl is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom bonded to a hydroxy group and an ethynyl group substituted with a 3-chloro-5-fluorophenyl moiety. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-fluorophenyl)ethynylboranyl typically involves the reaction of 3-chloro-5-fluorophenylacetylene with a boron-containing reagent. One common method is the hydroboration of 3-chloro-5-fluorophenylacetylene using a borane complex, such as borane-tetrahydrofuran (BH3-THF), followed by oxidation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of (3-Chloro-5-fluorophenyl)ethynylboranyl can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-5-fluorophenyl)ethynylboranyl undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form boron-containing alcohols or alkanes.
Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or iodine (I2), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, boron-containing alcohols, and substituted ethynyl derivatives.
Aplicaciones Científicas De Investigación
(3-Chloro-5-fluorophenyl)ethynylboranyl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (3-Chloro-5-fluorophenyl)ethynylboranyl involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating the formation of new chemical bonds. In Suzuki-Miyaura cross-coupling reactions, the boron atom undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond.
Comparación Con Compuestos Similares
(3-Chloro-5-fluorophenyl)ethynylboranyl can be compared with other similar organoboron compounds, such as:
Phenylboronic acid: Lacks the ethynyl and halogen substituents, making it less reactive in certain cross-coupling reactions.
(3-Chloro-5-fluorophenyl)boronic acid: Similar structure but lacks the ethynyl group, which affects its reactivity and applications.
(3-Chloro-5-fluorophenyl)ethynylboronic acid: Similar structure but with a boronic acid group instead of a hydroxy group, leading to different reactivity and applications.
The unique combination of the ethynyl group and the 3-chloro-5-fluorophenyl moiety in (3-Chloro-5-fluorophenyl)ethynylboranyl enhances its reactivity and makes it a valuable reagent in various chemical transformations.
Propiedades
Número CAS |
718642-00-3 |
|---|---|
Fórmula molecular |
C8H4BClFO |
Peso molecular |
181.38 g/mol |
InChI |
InChI=1S/C8H4BClFO/c10-7-3-6(1-2-9-12)4-8(11)5-7/h3-5,12H |
Clave InChI |
FTPHPJNVWYJKTP-UHFFFAOYSA-N |
SMILES canónico |
[B](C#CC1=CC(=CC(=C1)Cl)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


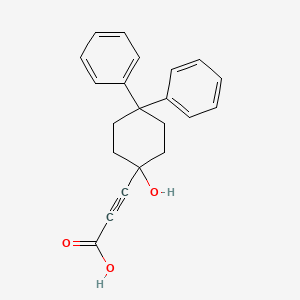
![N~2~-[(2-Aminophenyl)methyl]alaninamide](/img/structure/B15160449.png)
![1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]-](/img/structure/B15160455.png)
![4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine](/img/structure/B15160476.png)
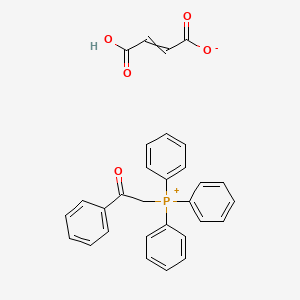
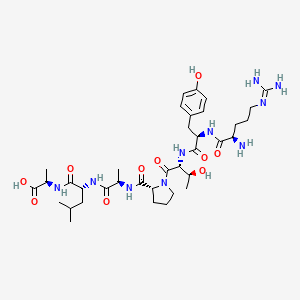
![2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15160491.png)
![Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate](/img/structure/B15160500.png)
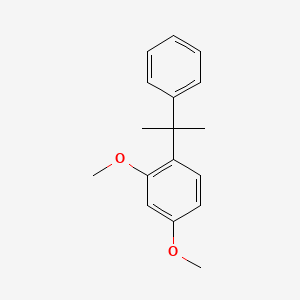
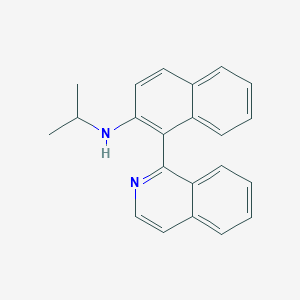
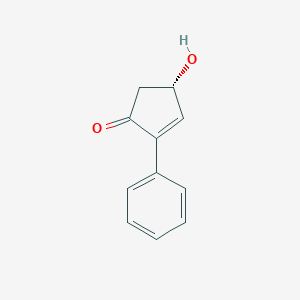
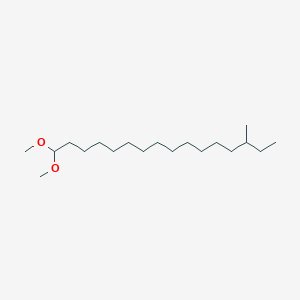

![Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester](/img/structure/B15160532.png)
